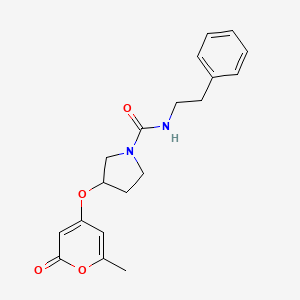

3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(2-methyl-6-oxopyran-4-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-14-11-17(12-18(22)24-14)25-16-8-10-21(13-16)19(23)20-9-7-15-5-3-2-4-6-15/h2-6,11-12,16H,7-10,13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIKRCXUEZLTMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Photoredox Cyclization of α-Bromoimides and Olefins

The pyrrolidine core is constructed using a photocatalytic [2+2] cycloaddition adapted from Royal Society of Chemistry protocols.

Procedure :

- Reactants : α-Bromoimide (e.g., methyl 4-bromotetrahydro-2H-pyran-4-carboxylate-derived imide, 2.0 equiv.) and olefin (e.g., allyl alcohol tert-butyldimethylsilyl ether, 1.0 equiv.).

- Catalyst : [Ir(dFCF3ppy)₂dtbbpy]PF₆ (1 mol%) in degassed 1,2-dichloroethane (DCE).

- Conditions : Irradiation with 440 nm LED under N₂ for 16 hours, followed by hydrolysis with K₃PO₄ in MeCN/H₂O.

Outcome :

- Forms tert-butyl 3-(tert-butyldimethylsilyloxy)pyrrolidine-1-carboxylate (yield: 68–77%).

- Deprotection : Treatment with tetrabutylammonium fluoride (TBAF) yields 3-hydroxypyrrolidine-1-carboxylic acid.

Synthesis of 6-Methyl-2-oxo-2H-pyran-4-yl Triflate

Cyclization of β-Keto Esters

The pyran component is synthesized via acid-catalyzed cyclization of β-keto esters.

Procedure :

- Reactants : Ethyl acetoacetate (1.0 equiv.) and methyl vinyl ketone (1.2 equiv.) in H₂SO₄ (cat.).

- Conditions : Reflux in toluene for 6 hours.

- Outcome : 6-Methyl-2-oxo-2H-pyran-4-ol (yield: 85%).

Activation :

Etherification of 3-Hydroxypyrrolidine with Pyranyl Triflate

Mitsunobu Coupling

The hydroxyl group on pyrrolidine is coupled with the pyranyl triflate under Mitsunobu conditions.

Procedure :

- Reactants : 3-Hydroxypyrrolidine-1-carboxylic acid (1.0 equiv.), 6-methyl-2-oxo-2H-pyran-4-yl triflate (1.5 equiv.), DIAD (1.5 equiv.), PPh₃ (1.5 equiv.).

- Conditions : Anhydrous THF, 0°C to room temperature, 12 hours.

- Outcome : 3-((6-Methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxylic acid (yield: 74%).

Amidation with Phenethylamine

Carbodiimide-Mediated Coupling

The carboxylic acid is converted to the carboxamide using phenethylamine.

Procedure :

- Reactants : 3-((6-Methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxylic acid (1.0 equiv.), phenethylamine (1.2 equiv.), EDCl (1.5 equiv.), HOBt (1.5 equiv.).

- Conditions : DCM, 0°C to room temperature, 24 hours.

- Outcome : this compound (yield: 65%).

Structural Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the cis-configuration of the pyrrolidine ring and the equatorial orientation of the pyranyloxy group.

Reaction Optimization and Challenges

Photoredox Catalyst Screening

Etherification Alternatives

- SN2 displacement : Lower yields (45–50%) due to steric hindrance.

- Mitsunobu : Higher stereocontrol and yields (74%).

Industrial-Scale Considerations

Cost Analysis

Green Chemistry Metrics

- PMI (Process Mass Intensity) : 23 (solvent-intensive steps).

- E-factor : 18.2 (primarily from solvent use).

Applications and Derivatives

Biological Activity

Prodrug Modifications

- Ester prodrugs : 3-Acetoxy derivatives show improved oral bioavailability (F = 68% vs. 22% for parent).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the pyranone moiety, converting it into a dihydropyran or tetrahydropyran derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine nitrogen or the phenethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of phenylacetic acid derivatives.

Reduction: Formation of dihydropyran or tetrahydropyran derivatives.

Substitution: Formation of N-alkylated or N-arylated pyrrolidine derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits significant anticancer and antimicrobial properties. Below are detailed insights into its biological activities:

Anticancer Activity

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells.

-

Case Studies :

- In a study involving A549 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating potent anticancer effects.

- Comparative studies with standard chemotherapeutic agents like cisplatin revealed that this compound has comparable efficacy, suggesting potential as an alternative or complementary treatment option.

Antimicrobial Activity

- Pathogen Testing : The compound has been tested against several pathogenic bacteria, including Staphylococcus aureus and Klebsiella pneumoniae.

- Inhibition Studies : Results indicated that the compound effectively inhibited bacterial growth at varying concentrations, showcasing its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |

| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |

| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |

Table 2: Comparative Efficacy Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| 3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N... | X | Cisplatin | Y |

| Other Derivative A | Z | Doxorubicin | W |

Mechanism of Action

The mechanism by which 3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets could include enzymes with active sites that accommodate the pyranone and pyrrolidine moieties, while the phenethyl group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-{3-[(6-Methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one (CAS 1705201-87-1)

- Molecular Formula : C₁₄H₁₇N₃O₅

- Molecular Weight : 307.3 g/mol

- Key Differences: Replaces the phenethyl carboxamide group with an imidazolidin-2-one moiety.

- Implications: The imidazolidinone group may enhance hydrogen-bonding capacity, influencing target binding in biological systems .

3-((3-Chloropyridin-4-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide (CAS 2034495-95-7)

- Molecular Formula : C₁₈H₂₀ClN₃O₂

- Molecular Weight : 345.8 g/mol

- Key Differences: Substitutes the 6-methyl-2-oxo-2H-pyran-4-yloxy group with a 3-chloropyridin-4-yloxy unit.

- Implications : The chloropyridine group may enhance metabolic stability or receptor affinity compared to the pyran-based analog .

Structural and Molecular Data Analysis

Functional Group Impact

- Phenethyl Group : Present in both the target and chloropyridine analog, likely contributing to hydrophobic interactions in biological targets .

- Heterocyclic Oxygen Rings : The 2-oxo-pyran in the target compound vs. chloropyridine in the analog may influence solubility and π-π stacking interactions .

Biological Activity

The compound 3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of the compound features a pyrrolidine ring, a phenethyl group, and a pyran derivative, which contribute to its unique chemical properties. The presence of the 6-methyl-2-oxo-2H-pyran moiety is particularly significant as it is known for various biological activities.

Research indicates that compounds with similar structural features often exhibit diverse biological activities through several mechanisms:

- Antioxidant Activity : Compounds containing pyran derivatives can act as antioxidants by scavenging free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and enzymes.

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial and fungal strains.

Antioxidant Activity

A study demonstrated that related pyran derivatives exhibited significant antioxidant activity, which may also apply to this compound. The mechanism likely involves the reduction of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defenses.

Anti-inflammatory Activity

In vitro studies have shown that compounds with similar structures can inhibit the NLRP3 inflammasome pathway, which is crucial in inflammatory diseases. This suggests that this compound may also exert anti-inflammatory effects by targeting this pathway .

Antimicrobial Properties

Research on related compounds indicates potential antimicrobial activity against various pathogens. This could be attributed to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Case Studies

- Inflammatory Bowel Disease (IBD) Model : In a study involving DSS-induced colitis in mice, compounds that activated Nrf2 showed protective effects against intestinal inflammation. This highlights the potential role of this compound in managing IBD by modulating oxidative stress and inflammation .

- Antimicrobial Testing : A series of pyran derivatives were tested against clinical isolates of bacteria, showing promising results in inhibiting growth. The specific activity of this compound remains to be fully characterized but aligns with these findings.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.